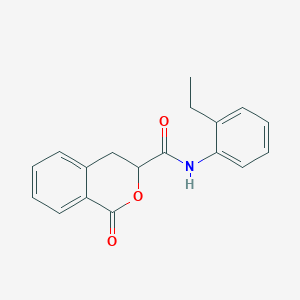

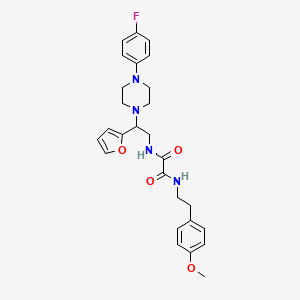

![molecular formula C14H15N5O2S B2500988 3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034201-80-2](/img/structure/B2500988.png)

3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves multiple steps, starting with the preparation of a pyrazoloxazine derivative, which is then reacted with various reagents to yield the desired pyrazolo[3,4-d]pyrimidin-4-ones. For instance, the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate leads to the corresponding carboxylic acid, which upon reaction with acetic anhydride, gives a pyrazoloxazine derivative. This intermediate can then undergo further reactions with different reagents such as hydroxylamine hydrochloride, urea, and thiourea to produce various pyrazolo[3,4-d]pyrimidin-4-one compounds .

Molecular Structure Analysis

The molecular structure of antipyrine-like derivatives has been characterized using X-ray crystallography, revealing that they crystallize in the monoclinic P21/c space group. The crystal packing is stabilized by a combination of N–H∙∙∙O and C–H∙∙∙O hydrogen bonds, as well as C–H∙∙∙π and lone pair∙∙∙π contacts. Hirshfeld surface analysis and DFT calculations have been employed to analyze the solid-state structures, indicating that hydrogen bonds form the primary molecular sheets, with electrostatic energy contributing significantly to stabilization .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives are diverse and include condensation, hydrolysis, and cyclization reactions. For example, the condensation of a 5-aminopyrazolo[3,4-d]pyrimidine derivative with aromatic aldehydes yields a series of substituted pyrazolo[3,4-d]pyrimidin-4-ones. These reactions are crucial for the introduction of various functional groups that can significantly affect the biological activity of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of hydrogen bonds and π-interactions in the crystal packing can affect the solubility, melting point, and stability of the compounds. The antipyrine derivatives exhibit good yields and are characterized spectroscopically, which suggests that they have distinct spectroscopic features that can be used for their identification and purity assessment . The biological activity, such as antitumor activity, is also a critical chemical property, with some compounds showing potent inhibitory activity against cancer cell lines .

Aplicaciones Científicas De Investigación

Anticancer and Anti-inflammatory Properties

- Synthesis and Biological Evaluation : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds demonstrated cytotoxic effects against HCT-116 and MCF-7 cancer cell lines, indicating potential for cancer therapy. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their biological activities (Rahmouni et al., 2016).

Antimicrobial and Insecticidal Potential

- Microwave Irradiative Cyclocondensation : The synthesis of pyrimidine linked pyrazole heterocyclic compounds was explored, demonstrating both insecticidal and antibacterial potential. This research highlighted the relationship between the structure of these compounds and their biological efficacy (Deohate & Palaspagar, 2020).

Synthesis of Novel Derivatives

- Novel Thienopyrazole Derivatives : An innovative method for the synthesis of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide and related derivatives was developed. These compounds were characterized by various spectral analyses, contributing to the diversity of synthetic methods and potential applications in medicinal chemistry (Ahmed et al., 2018).

Anticancer Activity

- Evaluation of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : A study focused on synthesizing and testing the anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives, highlighting one compound's potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line. This research emphasizes the potential of these compounds in cancer treatment strategies (Abdellatif et al., 2014).

Antimicrobial and Anticancer Agents

- Pyrazole Derivatives with Oxa/Thiadiazolyl, Pyrazolyl Moieties : Novel pyrazole derivatives were synthesized and characterized, showing significant antimicrobial and anticancer activities. This work suggests the therapeutic potential of these compounds in treating microbial infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Propiedades

IUPAC Name |

3,5-dimethyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2S/c1-8-11(9(2)18-17-8)12(20)15-4-5-19-7-16-13-10(14(19)21)3-6-22-13/h3,6-7H,4-5H2,1-2H3,(H,15,20)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEMYQKGSTUKNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

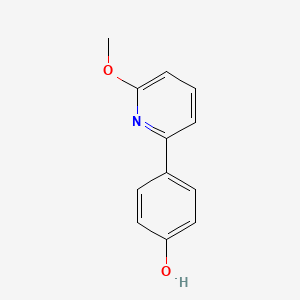

![7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2500905.png)

![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B2500909.png)

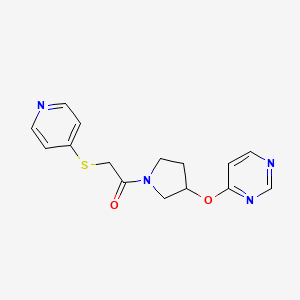

![1-{[2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2500912.png)

![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500914.png)

![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole](/img/structure/B2500921.png)

![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)

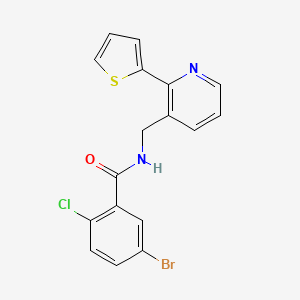

![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)